N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, the molecular weight of 1-cyclohexylpiperidine, a related compound, is 167.2911 .Scientific Research Applications
PET Imaging and Serotonin Receptors
A study by Choi et al. (2015) explored the use of derivatives similar to N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide for positron emission tomography (PET) imaging, specifically targeting serotonin 1A receptors in humans. The research compared the efficacy of two radioligands in quantifying these receptors, indicating the potential of these compounds in neuroimaging and neurological research (Choi et al., 2015).
Enzyme Inhibition
Khalid, Rehman, and Abbasi (2014) synthesized a series of compounds related to this compound and evaluated their potential as enzyme inhibitors, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promising results in vitro, suggesting their applicability in designing inhibitors for enzymes relevant to neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).
Pharmacological Profiles
The pharmacological profile of compounds closely related to this compound has been explored in various contexts, including their selectivity and antagonistic properties towards serotonin receptors. For instance, Forster et al. (1995) detailed the pharmacological characterization of WAY-100635, a compound with high affinity and selectivity for 5-HT1A receptors, demonstrating its utility in studying receptor function and potential therapeutic applications (Forster et al., 1995).
Antibacterial Activity
Ajani et al. (2013) investigated the antibacterial properties of N,N-diethylamide bearing benzenesulfonamide derivatives, including compounds structurally similar to this compound. These compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting their potential in developing new antibacterial agents (Ajani et al., 2013).
Mechanism of Action
While the mechanism of action of specific piperidine derivatives can vary widely, they are generally utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with new synthetic methods and potential applications being explored . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
N-cyclohexyl-1-ethylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUTUJXVHQSEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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